3-cyclopentyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide
Description
3-cyclopentyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with a propane-1-sulfonyl group at the 1-position and a propanamide moiety substituted with a cyclopentyl group at the 6-position. Its molecular formula is C₂₀H₂₉N₃O₃S, with a molecular weight of 391.53 g/mol.
Properties
IUPAC Name |
3-cyclopentyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-2-14-26(24,25)22-13-5-8-17-15-18(10-11-19(17)22)21-20(23)12-9-16-6-3-4-7-16/h10-11,15-16H,2-9,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYQWYIYBMCJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The tetrahydroquinoline scaffold is shared among several compounds, but substituent variations critically alter their behavior. Below is a comparative analysis with key analogs:
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB)
- Structure: Features a tetrahydroquinoline core with a 2-cyanoethyl group at the 1-position and a diazenylbenzonitrile substituent at the 6-position .
- Applications: CTDB is a diagnostic leveler in Au electrodeposition processes. Spectroelectrochemical studies (SFG/DFG) show it modulates interfacial processes in ionic liquids like [BMP][TFSA], affecting Au deposition kinetics .
- Key Differences : Unlike the target compound, CTDB lacks sulfonyl and cyclopentyl groups. Its diazenylbenzonitrile group enables strong adsorption to electrodes, critical for electrochemical applications.
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide (BG15130)
- Structure : Shares the propane-1-sulfonyl group at the 1-position and a propanamide group at the 6-position (C₁₅H₂₂N₂O₃S; MW 310.41 g/mol) .
- Key Differences : BG15130 lacks the cyclopentyl substituent. The absence of this group reduces steric hindrance and lipophilicity compared to the target compound.
Patent Derivatives (Examples 1 and 24)
- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.
- Example 24: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid .
- The target compound’s sulfonamide and cyclopentyl groups contrast with these polar functionalities.
Functional Group Impact
Sulfonyl Group Effects
- The propane-1-sulfonyl group in the target compound and BG15130 enhances stability against hydrolysis compared to CTDB’s cyanoethyl group. Sulfonamides are also known for their hydrogen-bonding capacity, which may influence molecular interactions .
Cyclopentyl vs. Other Alkyl Groups
- The 3-cyclopentyl group increases steric bulk and lipophilicity (logP ~3.5 estimated) compared to BG15130’s linear propanamide. This could improve membrane permeability in drug design but reduce aqueous solubility.
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